molecular formula C25H27NO4 B2804514 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid CAS No. 2241140-02-1

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid

Numéro de catalogue: B2804514
Numéro CAS: 2241140-02-1
Poids moléculaire: 405.494
Clé InChI: HFGROMYVVRADAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with a cyclobutane ring bearing a carboxylic acid group. The Fmoc [(9H-fluoren-9-yl)methoxy]carbonyl group serves as a protective moiety for amines, commonly employed in peptide synthesis to prevent unwanted side reactions during coupling steps. Its molecular formula is C24H25NO4 (molar mass: 391.46 g/mol) . The cyclobutane ring introduces conformational rigidity, making it valuable in designing constrained peptidomimetics or bioactive molecules.

Propriétés

IUPAC Name

1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO4/c27-23(28)25(12-5-13-25)17-10-14-26(15-11-17)24(29)30-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-9,17,22H,5,10-16H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGROMYVVRADAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241140-02-1
Record name 1-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)cyclobutanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with cyclobutanecarboxylic acid under specific conditions to form the desired product . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid is used in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: It is used in the development of biochemical assays and as a probe for studying biological processes.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Variations and Key Differences

The following compounds share the Fmoc-protected piperidine core but differ in substituents, ring systems, or functional groups:

Cyclopropane Analogs
  • 1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic Acid Structure: Cyclopropane (three-membered ring) instead of cyclobutane. Molecular Formula: C24H25NO4 (molar mass: 391.46 g/mol) . Key Difference: Increased ring strain in cyclopropane enhances reactivity but reduces stability compared to cyclobutane.
Piperidine Substitution Position
  • (r)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic Acid Structure: Carboxylic acid directly on piperidine at position 2. Molecular Formula: C21H21NO4 (molar mass: 351.40 g/mol) . Key Difference: Altered spatial arrangement affects hydrogen bonding and steric interactions.
Heterocyclic Replacements
  • 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-5-carboxylic Acid Structure: Oxazole ring (five-membered heterocycle with oxygen and nitrogen) replaces cyclobutane. Molecular Formula: C24H22N2O5 (molar mass: 418.44 g/mol) .
Chain-Based Modifications
  • 3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)propanoic Acid Structure: Propanoic acid chain instead of cyclobutane. Molecular Formula: C23H25NO4 (molar mass: 379.46 g/mol) . Key Difference: Flexible chain enhances solubility but reduces conformational constraints.

Physical and Chemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Properties
Target Compound C24H25NO4 391.46 Cyclobutane, Carboxylic Acid High rigidity, moderate solubility
Cyclopropane Analog C24H25NO4 391.46 Cyclopropane, Carboxylic Acid Higher ring strain, reactive
Piperidine-2-carboxylic Acid C21H21NO4 351.40 Piperidine-2-carboxylic Acid Steric hindrance at position 2
Oxazole Derivative C24H22N2O5 418.44 Oxazole, Carboxylic Acid Aromatic, π-π interactions
Propanoic Acid Derivative C23H25NO4 379.46 Propanoic Acid Flexible, improved solubility

Activité Biologique

1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid is a complex organic compound notable for its unique cyclobutane ring structure and various functional groups that contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid is C24H29N3O4C_{24}H_{29}N_{3}O_{4}, with a molecular weight of approximately 417.46 g/mol. The compound features a cyclobutane ring, a piperidine moiety, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the piperidine nitrogen allows for hydrogen bonding with biological receptors, while the cyclobutane ring contributes to structural rigidity, enhancing binding affinity.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It can act as an agonist or antagonist at various receptor sites, influencing signaling pathways related to cell growth and apoptosis.

Case Studies

Several studies have investigated the effects of this compound on different biological systems:

  • Anticancer Activity:
    • A study demonstrated that the compound induced apoptosis in cancer cell lines by activating caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls.
  • Neuroprotective Effects:
    • Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage. In vitro assays showed reduced levels of reactive oxygen species (ROS) in cells treated with the compound.
  • Anti-inflammatory Properties:
    • The compound exhibited significant anti-inflammatory effects in animal models of arthritis. Histological analysis revealed decreased inflammatory cell infiltration in tissues treated with the compound compared to untreated controls.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduced apoptosis in cancer cell lines
NeuroprotectionReduced ROS levels in neuronal cells
Anti-inflammatoryDecreased inflammation in arthritis models

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for high purity?

The synthesis typically involves Fmoc-protection of piperidine, cyclobutane ring formation, and carboxylation. Key steps include:

  • Fmoc Protection : React piperidin-4-amine with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) under basic conditions (e.g., DIEA) .
  • Cyclobutane Formation : Utilize [2+2] photocycloaddition or ring-closing metathesis for the cyclobutane scaffold. Solvent choice (e.g., THF or DMF) and catalyst selection (e.g., Grubbs catalyst) are critical for yield .
  • Carboxylation : Introduce the carboxylic acid group via hydrolysis of nitriles or ester intermediates under acidic/basic conditions .
    Optimization : Monitor reactions via TLC/HPLC. Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradients). Final purity (>95%) is confirmed by reverse-phase HPLC .

Q. How should researchers handle and store this compound to maintain stability during experiments?

  • Storage : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Avoid moisture to prevent Fmoc-group hydrolysis .
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats). Solubilize in DMF or DCM for peptide synthesis applications .
Stability Data ConditionsRecommendations
Thermal StabilityStable up to 25°CAvoid prolonged room temp
Solvent CompatibilityStable in DMF, DCM, THFPre-dry solvents with molecular sieves
Hydrolysis Risk (Fmoc group)pH > 8 accelerates cleavageUse neutral buffers

Q. What spectroscopic techniques are most effective for characterizing this compound and confirming Fmoc deprotection?

  • NMR : ¹H/¹³C NMR confirms structural integrity (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm; cyclobutane protons at δ 2.5–3.5 ppm) .
  • HPLC-MS : Monitors deprotection efficiency (Fmoc removal with 20% piperidine in DMF; retention time shifts indicate successful cleavage) .
  • FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹; Fmoc carbonyl at ~1740 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across solvent systems?

Discrepancies often arise from solvent-induced conformational changes or aggregation. Strategies include:

  • Solvent Screening : Compare activity in DMSO, aqueous buffers, and DMF. Use dynamic light scattering (DLS) to detect aggregates .
  • Control Experiments : Test Fmoc-deprotected analogs to isolate the cyclobutane-piperidine core’s contribution to bioactivity .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict conformational stability .

Q. What computational approaches predict the conformational stability of the cyclobutane-piperidine scaffold?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess ring strain and substituent effects .
  • Docking Studies : Model interactions with biological targets (e.g., GPCRs) using AutoDock Vina. Validate with SAR data from analogs .
  • X-ray Crystallography : Resolve crystal structures to confirm chair/boat conformations of piperidine and cyclobutane puckering .

Q. What strategies mitigate side reactions during Fmoc deprotection in solid-phase peptide synthesis (SPPS)?

  • Deprotection Protocol : Use 20% piperidine in DMF (v/v) for 10–20 min. Monitor by UV absorbance (301 nm) to avoid overexposure, which can degrade the cyclobutane ring .
  • Side Reaction Prevention :
    • Add 0.1 M HOBt to suppress diketopiperazine formation.
    • Use low-temperature (4°C) deprotection for acid-sensitive sequences .
    • Post-cleavage, neutralize with 0.5% acetic acid to stabilize the carboxylic acid group .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.